1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione
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Overview
Description
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one, followed by nitration, reduction, and cyclization to yield the target compound .
Chemical Reactions Analysis
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fuming nitric acid for nitration, Raney nickel for reduction, and acetyl acetone for cyclization . The major products formed from these reactions are intermediates that can be further functionalized for specific applications.
Scientific Research Applications
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione has numerous scientific research applications. In medicinal chemistry, it is used as a scaffold for developing drugs with antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . It is also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, this compound has applications in material sciences, where it is used to develop new materials with unique properties .
Mechanism of Action
The mechanism of action of 1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, an inhibitor of PHD-1, JAK1, and JAK2 . These interactions result in the modulation of various biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-ylmethanol and 2-hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine . These compounds share the triazolopyrimidine core but differ in their functional groups and specific applications.
Properties
IUPAC Name |
1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-6-5-7(2)16-10(12-6)13-11(14-16)15-8(17)3-4-9(15)18/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJNYRWJWVJUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N3C(=O)CCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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